Divergent Friedel-Crafts Acylation Reactivity of 3,4-Dichlorobenzoyl Chloride vs. 3,5-Isomer
In the Friedel-Crafts acylation of toluene catalyzed by aluminum chloride in o-dichlorobenzene, 3,4-dichlorobenzoyl chloride and 3,5-dichlorobenzoyl chloride exhibit distinctly different reaction kinetics and deviate from Hammett additivity to differing extents. The 3,4-isomer demonstrates a more pronounced meta-para dispersion effect in substituent influence compared to the 3,5-isomer, with both isomers showing significant deviations from the additivity principle relative to benzoyl chloride [1]. The deviations from Hammett correlation are greater for reaction series terms where the functional group is most electron-deficient, indicating that the precise substitution pattern governs the effective acylating species distribution [1].
| Evidence Dimension | Deviation from Hammett additivity principle in Friedel-Crafts acylation |
|---|---|
| Target Compound Data | Significant deviation from additivity; pronounced meta-para dispersion effect |
| Comparator Or Baseline | 3,5-Dichlorobenzoyl chloride: Also deviates from additivity but with different dispersion characteristics; Benzoyl chloride: Baseline for substituent effect additivity calculations |
| Quantified Difference | Deviation magnitudes differ between 3,4- and 3,5-isomers; both exhibit larger deviations when the functional group is more electron-deficient |
| Conditions | Toluene in o-dichlorobenzene solvent, AlCl₃ catalyst, Friedel-Crafts acylation conditions |
Why This Matters
Procurement of the incorrect dichloro isomer will alter reaction kinetics and product distribution, requiring re-optimization of synthetic protocols and potentially compromising yield in validated manufacturing processes.
- [1] Slootmaekers, P. J., & Verbeerst, R. (1968). The Friedel-Crafts Acylation Reaction IV. Multiple Substituent Effect in the Friedel-Crafts Acylation of Toluene With Disubstituted Benzoyl Chlorides. Bulletin des Sociétés Chimiques Belges, 77(5-6), 273-285. View Source
